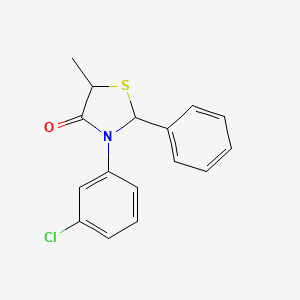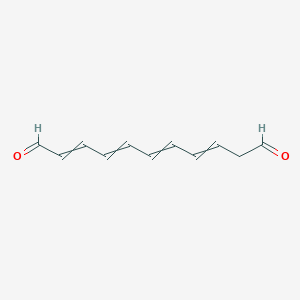![molecular formula C12H13NO4 B14508257 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane CAS No. 64181-20-0](/img/structure/B14508257.png)
4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane: is an organic compound with the molecular formula C12H13NO4 It is characterized by a dioxolane ring substituted with a methyl group and a nitrophenyl ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with 4-methyl-1,3-dioxolane in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features .
Medicine: The compound’s derivatives may exhibit biological activity that can be harnessed for medical purposes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for use in specialty chemicals and materials science .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the dioxolane ring provides structural stability. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-Methyl-2-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a dioxolane ring.
4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine: Contains a pyridine ring instead of a dioxolane ring.
4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate: Contains a methoxyphenyl group and a pyridinium ring.
Uniqueness: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring and a nitrophenyl ethenyl group. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
CAS No. |
64181-20-0 |
|---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13NO4/c1-9-8-16-12(17-9)7-4-10-2-5-11(6-3-10)13(14)15/h2-7,9,12H,8H2,1H3 |
InChI Key |
KALVJGPFQPLCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


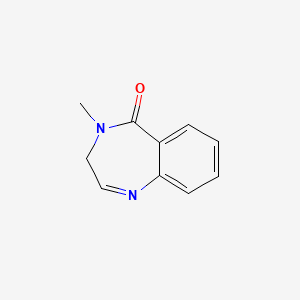
![Dimethyl ({[(methoxycarbonyl)amino]methoxy}methyl)phosphonate](/img/structure/B14508191.png)
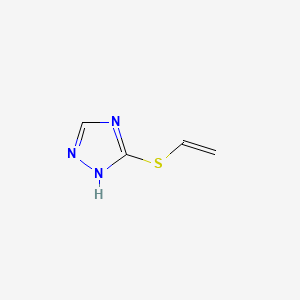

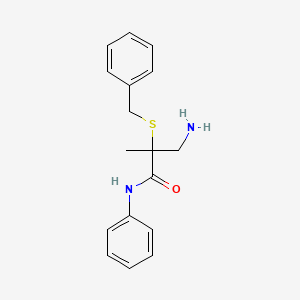
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
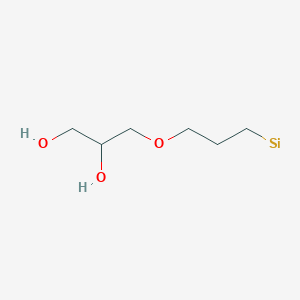

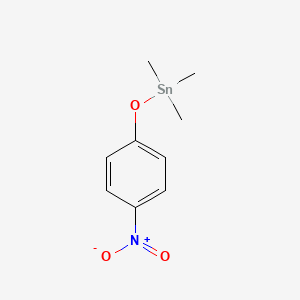
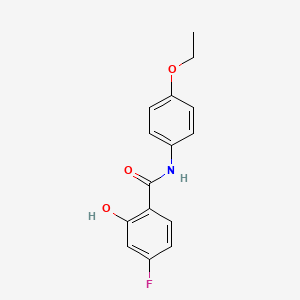
![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
